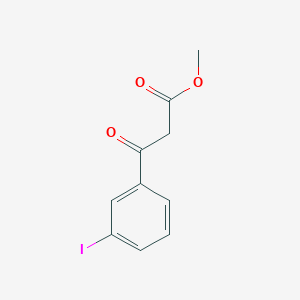

![molecular formula C12H8Cl2O2S2 B2621923 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 251097-45-7](/img/structure/B2621923.png)

3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

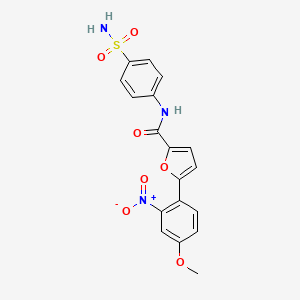

The molecular structure of a compound can be represented by its molecular formula and SMILES string. For the related compound “3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine”, the molecular formula is C9H8Cl2N4S and the SMILES string is NC1=NC(SCC(C(Cl)=C2)=CC=C2Cl)=NN1 .Mécanisme D'action

Target of Action

The primary target of 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is the cAMP-dependent protein kinase type II-beta regulatory subunit . This protein plays a crucial role in many cellular functions, including signal transduction pathways and cell cycle control .

Mode of Action

This compound: interacts with its target by binding to the protein tyrosine phosphatase domain found in several tyrosine-specific protein phosphatases . This interaction results in the modulation of the protein’s activity, affecting the phosphorylation state of tyrosine residues within the cell .

Biochemical Pathways

The action of This compound affects the protein tyrosine phosphorylation pathway . This pathway is essential for many cellular functions, including the regulation of enzyme activity, protein stability, and cellular localization . The compound’s interaction with its target can lead to changes in these functions, impacting the overall biochemical environment within the cell .

Result of Action

The molecular and cellular effects of This compound ’s action are related to its impact on protein tyrosine phosphorylation . By modulating this process, the compound can affect a variety of cellular functions, potentially leading to changes in cell growth, proliferation, differentiation, and transformation .

Analyse Biochimique

Biochemical Properties

These enzymes are key regulatory components in signal transduction pathways and cell cycle control .

Cellular Effects

Given its potential interaction with PTPases, it could influence cell function by modulating protein tyrosine phosphorylation, which can affect protein interactions, cellular localization, protein stability, and enzyme activity .

Molecular Mechanism

The molecular mechanism of 3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid involves its interaction with PTPases. The compound may bind to the active site of these enzymes, potentially inhibiting their activity . This could lead to changes in protein phosphorylation patterns, affecting various cellular processes .

Metabolic Pathways

Given its potential interaction with PTPases, it could be involved in pathways related to protein tyrosine phosphorylation .

Subcellular Localization

If it interacts with PTPases, it could be found in locations where these enzymes are present .

Propriétés

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(9(14)5-8)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBPCISMVICZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2621845.png)

![Tert-butyl 4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2621847.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2621850.png)

![1-(tert-butyl)-4-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2621854.png)

![N-cycloheptyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2621855.png)

![N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2621856.png)

![methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2621858.png)